1-Acetyl-3-(2-fluoro-5-nitrophenyl)thiourea
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Overview
Description
1-Acetyl-3-(2-fluoro-5-nitrophenyl)thiourea is an organosulfur compound belonging to the thiourea family Thioureas are known for their diverse applications in organic synthesis and pharmaceutical industries
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-3-(2-fluoro-5-nitrophenyl)thiourea typically involves the reaction of 2-fluoro-5-nitroaniline with acetyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure consistent quality and yield on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-3-(2-fluoro-5-nitrophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in ethanol or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols; reactions are conducted in polar solvents such as dimethylformamide or dimethyl sulfoxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1-Acetyl-3-(2-fluoro-5-nitrophenyl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-Acetyl-3-(2-fluoro-5-nitrophenyl)thiourea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system.
Pathways Involved: The compound can modulate various signaling pathways, including those involved in inflammation and cell proliferation.
Comparison with Similar Compounds
1-Acetyl-3-(2-fluoro-5-nitrophenyl)thiourea can be compared with other thiourea derivatives:
Similar Compounds: 1,3-Diphenylthiourea, 1-(2-Fluorophenyl)-3-(2-nitrophenyl)thiourea.
Properties
CAS No. |
341036-35-9 |
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Molecular Formula |
C9H8FN3O3S |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
N-[(2-fluoro-5-nitrophenyl)carbamothioyl]acetamide |
InChI |
InChI=1S/C9H8FN3O3S/c1-5(14)11-9(17)12-8-4-6(13(15)16)2-3-7(8)10/h2-4H,1H3,(H2,11,12,14,17) |
InChI Key |
XCVGTVUQQPQFJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=S)NC1=C(C=CC(=C1)[N+](=O)[O-])F |
Origin of Product |
United States |
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